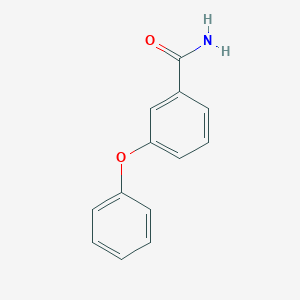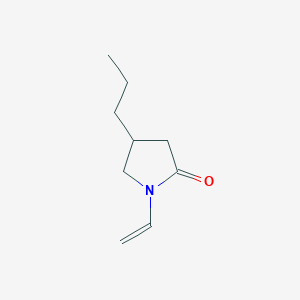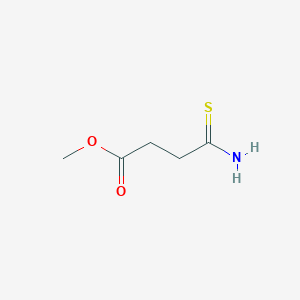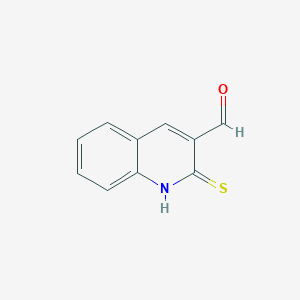
2-Mercaptoquinoline-3-carbaldehyde
Übersicht
Beschreibung
2-Mercaptoquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H7NOS . It has a molecular weight of 189.24 g/mol . The IUPAC name for this compound is 2-sulfanylidene-1H-quinoline-3-carbaldehyde .
Synthesis Analysis
The synthesis of 2-Mercaptoquinoline-3-carbaldehyde has been demonstrated in several studies . For instance, one study demonstrated the design and straightforward syntheses of several novel probes based on rhodamine B and 2-mercaptoquinoline-3-carbaldehydes .Molecular Structure Analysis
The molecular structure of 2-Mercaptoquinoline-3-carbaldehyde includes ten C–C, six C–H, two N–C bonds . The InChIKey for this compound is QGNIZTZEZZJHEK-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Mercaptoquinoline-3-carbaldehyde has been used in various chemical reactions. For example, it has been used in the synthesis of 4H-substituted thiopyrano [2,3-b]quinolines derivatives via a Knoevenagel condensation .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 61.2 Ų and a complexity of 272 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound is also characterized by a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Colorimetric Sensors for Metal Ions
2-Mercaptoquinoline-3-carbaldehyde has been employed in the design of novel colorimetric sensors. Specifically, it serves as a key component in the development of probes for detecting metal ions. For instance, a recent study demonstrated the straightforward synthesis of a probe based on rhodamine B and 2-mercaptoquinoline-3-carbaldehyde. This probe exhibited selective recognition toward nickel (II) ions, allowing for their detection via a naked-eye color change. The limit of detection achieved was an impressive 0.15 µmol.
Other Potential Applications
Beyond the highlighted areas, ongoing research may reveal additional applications for 2-mercaptoquinoline-3-carbaldehyde. As scientific understanding evolves, its role in various fields—such as materials science, catalysis, or organic synthesis—may become more apparent.
For further details, you can refer to the review article by Hamama et al. . If you have any specific questions or need more information, feel free to ask!
Wirkmechanismus
Target of Action
The primary target of 2-Mercaptoquinoline-3-carbaldehyde is the enzyme α-glucosidase . This enzyme catalyzes the hydrolysis of starch in the intestine, converting carbohydrates into monosaccharides to provide energy for the human body .
Mode of Action
2-Mercaptoquinoline-3-carbaldehyde interacts with α-glucosidase through a series of reactions. The compound is involved in a three-component reaction catalyzed by L-proline, leading to the synthesis of various 4H-substituted thiopyrano[2,3-b]quinolines derivatives via a Knoevenagel condensation followed by inter-intramolecular double Michael addition reaction .
Biochemical Pathways
The biochemical pathway affected by 2-Mercaptoquinoline-3-carbaldehyde involves the inhibition of α-glucosidase. This mechanism is particularly relevant in the management of type-2 diabetes, where controlling hyperglycemia is crucial .
Pharmacokinetics
The most active derivative of this compound exhibits a competitive mode of inhibition with a Ki value of 18.0 µM .
Result of Action
The molecular and cellular effects of 2-Mercaptoquinoline-3-carbaldehyde’s action are significant. The compound’s interaction with α-glucosidase leads to a decrease in the enzyme’s activity . This results in a reduction in the rate of carbohydrate digestion, thereby lowering postprandial blood glucose levels .
Action Environment
The action of 2-Mercaptoquinoline-3-carbaldehyde can be influenced by various environmental factors. For instance, the reaction conditions, such as the presence of L-proline and the type of solvent used, can affect the compound’s synthesis and subsequent interaction with α-glucosidase
Eigenschaften
IUPAC Name |
2-sulfanylidene-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNIZTZEZZJHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=S)N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365350 | |
| Record name | 2-Sulfanylidene-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptoquinoline-3-carbaldehyde | |
CAS RN |
51925-41-8 | |
| Record name | 2-Sulfanylidene-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 2-Mercaptoquinoline-3-carbaldehyde in synthetic organic chemistry?
A1: 2-Mercaptoquinoline-3-carbaldehyde serves as a versatile building block in synthesizing diverse heterocyclic compounds. Its reactivity stems from the presence of three reactive functional groups: the aldehyde, mercapto, and quinoline moieties. Researchers have utilized this compound in various reactions, including:
- Synthesis of thiopyrano[2,3-b]quinoline derivatives: This is achieved through multi-component reactions involving 2-Mercaptoquinoline-3-carbaldehyde, dialkyl acetylenedicarboxylates, and triphenylphosphine [, ]. This reaction efficiently generates a tricyclic system with potential biological applications.
- Construction of thiochromenoquinoline-fused polyheterocycles: This involves a domino Knoevenagel/hetero-Diels-Alder reaction with 2-alkenylthiopyranoquinoline-3-carbalde- hyde (derived from 2-Mercaptoquinoline-3-carbaldehyde) and various heterocyclic ketones [, ]. This method provides access to complex heterocyclic structures with high diastereoselectivity.
- Synthesis of iminothiophenone-fused quinolines: This reaction proceeds by reacting 2-Mercaptoquinoline-3-carbaldehydes with isocyanides in methanol, resulting in the formation of 2-(cyclohexylimino)thieno[2,3-b]quinolin-3(2H)-ones []. This method stands out for its atom economy and the formation of C–S and C–C bonds in a single step.
Q2: What are the advantages of using 2-Mercaptoquinoline-3-carbaldehyde in these reactions?
A2: Several factors contribute to the advantageous use of this compound in synthetic chemistry:
- One-pot synthesis: Many reactions utilizing 2-Mercaptoquinoline-3-carbaldehyde can be carried out in a one-pot fashion, simplifying the procedure and enhancing efficiency [, , ].
- Mild reaction conditions: Many of these reactions proceed under mild conditions, minimizing the formation of unwanted byproducts and increasing overall yield [].
- Potential for diversity-oriented synthesis: The diverse reactivity of 2-Mercaptoquinoline-3-carbaldehyde allows for the generation of a library of structurally diverse compounds, which is valuable for drug discovery and exploring novel chemical spaces [].
Q3: What types of catalysts are used in conjunction with 2-Mercaptoquinoline-3-carbaldehyde?
A3: The choice of catalyst depends on the specific reaction being performed. Examples include:
- L-proline: This naturally occurring amino acid has been employed as a catalyst in the three-component synthesis of 4H-substituted thiopyrano[2,3-b]quinolines derivatives [].
- Tetrabutylammonium hydrogensulfate: This phase-transfer catalyst has been utilized in the domino Knoevenagel/hetero-Diels-Alder reaction leading to thiochromenoquinoline-fused heterocycles [].
- Triphenylphosphine (TPP): This organophosphorus compound plays a crucial role in the synthesis of 2H-thiopyrano [2, 3-b] quinoline-2, 3-dicarboxylates, influencing the reaction mechanism and kinetics [, ].
Q4: Has the mechanism of any reactions involving 2-Mercaptoquinoline-3-carbaldehyde been investigated?
A4: Yes, the mechanism of the reaction between 2-Mercaptoquinoline-3-carbaldehyde, dialkyl acetylenedicarboxylates, and triphenylphosphine has been studied in detail []. The proposed mechanism involves six steps, including a fast initial step involving triphenylphosphine and the acetylenedicarboxylate. The rate-determining step is influenced by the structure of the dialkyl acetylenedicarboxylate used [].
Q5: What are the potential applications of the compounds synthesized using 2-Mercaptoquinoline-3-carbaldehyde?
A5: The synthesized compounds, especially the polycyclic heterocyclic structures, hold promise for various applications, including:
- Medicinal chemistry: Heterocyclic compounds are prevalent in pharmaceuticals, and these novel structures could exhibit biological activities relevant to drug discovery [, ].
Q6: What are some limitations or challenges associated with the use of 2-Mercaptoquinoline-3-carbaldehyde in synthesis?
A6: While a valuable building block, some limitations exist:
Q7: What are the future directions for research on 2-Mercaptoquinoline-3-carbaldehyde?
A7: Future research could focus on:
- Structure-activity relationship studies: Systematically modifying the structures of synthesized compounds and evaluating their biological activities will be crucial for identifying promising drug candidates and understanding the impact of structural modifications on activity [].
Q8: What analytical techniques are commonly used to characterize the compounds synthesized with 2-Mercaptoquinoline-3-carbaldehyde?
A8: Commonly employed analytical techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is crucial for determining the structure and stereochemistry of the synthesized compounds [, , ].
- Infrared (IR) spectroscopy: This method provides information about the functional groups present in the synthesized compounds [, ].
- Mass spectrometry: This technique determines the molecular weight and provides insights into the fragmentation pattern of the molecules, further supporting structural elucidation [, , ].
- X-ray crystallography: In some cases, obtaining single crystals of the products allows for the definitive determination of their three-dimensional structure [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




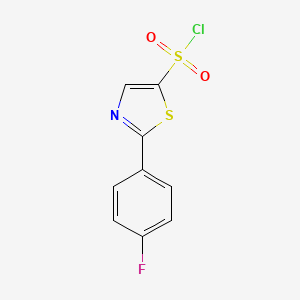
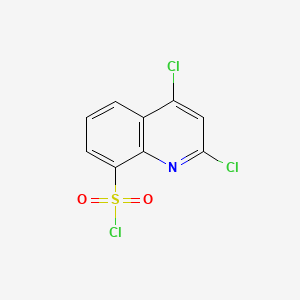

![2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide](/img/structure/B6611354.png)
